molecular formula C11H12O4 B1403378 3-Methyl-4-(oxetan-3-yloxy)benzoic acid CAS No. 1394031-48-1

3-Methyl-4-(oxetan-3-yloxy)benzoic acid

Cat. No. B1403378
M. Wt: 208.21 g/mol
InChI Key: KUGKHAVLINRAPL-UHFFFAOYSA-N
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Description

“3-Methyl-4-(oxetan-3-yloxy)benzoic acid” is a complex organic compound. It contains a benzoic acid moiety, which is a common component in a variety of pharmaceuticals and natural compounds . The compound also contains an oxetane ring, a three-membered cyclic ether, which is a structural motif found in many natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzoic acid moiety (a benzene ring with a carboxylic acid group) and the oxetane ring. The exact structure would depend on the position of these groups relative to each other .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzoic acid moiety could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The oxetane ring could potentially be opened under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the polar carboxylic acid group could enhance its water solubility .

Scientific Research Applications

Synthesis and Structural Analysis

Coordination Polymers and Gas Sensing : A study by Rad et al. (2016) on coordination polymers synthesized from derivatives of benzoic acid highlighted their structural characterization and gas sensing properties. The research focused on metal complex coordination polymers, demonstrating their potential in creating sensitive materials for gas detection applications (Rad et al., 2016).

Polyaniline Doping : Amarnath and Palaniappan (2005) explored the use of benzoic acid and its derivatives for doping polyaniline, a conductive polymer. This research provides insights into how benzoic acid derivatives can modify the electrical properties of polymers, leading to applications in advanced materials science (Amarnath & Palaniappan, 2005).

Photophysical and Biological Applications

Lanthanide-based Coordination Polymers : Sivakumar et al. (2011) synthesized lanthanide-based coordination polymers using derivatives of benzoic acids. Their work delves into the crystal structures and photophysical properties of these polymers, illustrating their potential in photonic and electronic devices (Sivakumar et al., 2011).

Antibacterial Activity of Derivatives : Satpute et al. (2018) conducted research on the synthesis of novel ester/hybrid derivatives of 3-Hydroxy benzoic acid and their antibacterial activity. This study shows the potential of benzoic acid derivatives in developing new antibacterial agents (Satpute et al., 2018).

Corrosion Inhibition

Mild Steel Corrosion Inhibition : Arrousse et al. (2021) investigated the synthesis of methyl and ethyl esters derived from benzoic acid for their application as corrosion inhibitors for mild steel in acidic media. This research highlights the potential use of benzoic acid derivatives in protecting industrial materials from corrosion (Arrousse et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. Compounds containing benzoic acid and oxetane moieties have been explored for their potential in pharmaceutical and medicinal chemistry .

properties

IUPAC Name

3-methyl-4-(oxetan-3-yloxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7-4-8(11(12)13)2-3-10(7)15-9-5-14-6-9/h2-4,9H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGKHAVLINRAPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)OC2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-(oxetan-3-yloxy)benzoic acid

Synthesis routes and methods

Procedure details

To methyl 4-hydroxy-3-methyl-benzoate (498 mg, 3 mmol) was added DMF (3 mL) and sodium hydride (240 mg, 6.0 mmol) followed by oxetan-3-ol (445 mg, 6 mmol) and the reaction mixture was heated at 80° C. for 4 hours. The reaction was cooled and quenched with brine solution and extracted with EtOAc (3×10 mL). The organic layer was separated and dried over sodium sulfate and evaporated to give methyl 3-methyl-4-(oxetan-3-yloxy)benzoate. To methyl 3-methyl-4-(oxetan-3-yloxy)benzoate was added sodium hydroxide (3 mL of 1 M NaOH, 3 mmol) solution and the reaction mixture was stirred for 1 hour. The reaction was acidified with 1 M HCl solution to pH 3 and extracted with EtOAc. The organics were separated and dried and concentrated in vacuo to give 3-methyl-4-(oxetan-3-yloxy)benzoic acid. ESI-MS m/z calc. 208.1. found 209.3 (M+1)+; Retention time: 1.04 minutes (3 min run).
Name
methyl 3-methyl-4-(oxetan-3-yloxy)benzoate
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3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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